An In-depth Technical Guide to 3-(Azetidin-3-ylmethyl)-1H-indole (CAS Number: 1951439-34-1)
An In-depth Technical Guide to 3-(Azetidin-3-ylmethyl)-1H-indole (CAS Number: 1951439-34-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Azetidin-3-ylmethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The indole nucleus and the azetidine ring are both privileged scaffolds in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing upon established principles and data from structurally related molecules. Detailed experimental protocols for its synthesis, purification, and characterization are provided to enable researchers to further investigate its potential.
Introduction: The Scientific Rationale
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable component in drug design.[5] Its rigid structure can confer improved metabolic stability, solubility, and target-binding affinity.[5] The combination of these two pharmacophores in 3-(Azetidin-3-ylmethyl)-1H-indole suggests a molecule with significant potential for novel therapeutic applications.
This guide aims to provide a detailed technical resource for researchers exploring the potential of this and related compounds. By understanding the synthetic challenges, key properties, and plausible biological targets, the scientific community can more effectively harness the therapeutic promise of this chemical scaffold.
Physicochemical and Structural Properties
While specific experimental data for 3-(Azetidin-3-ylmethyl)-1H-indole hydrochloride is not extensively available in public literature, its properties can be inferred from its constituent parts and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1951439-34-1 | Commercial Suppliers[6][7][8] |
| Molecular Formula | C₁₁H₁₃ClN₂ | BLDpharm[7] |
| Molecular Weight | 208.69 g/mol | BLDpharm[7] |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO and methanol. | Based on related azetidinium and hydrochloride salts[9] |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[7] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the coupling of an appropriately protected azetidine precursor with an indole derivative. A common strategy for forming such carbon-carbon bonds is through a palladium-catalyzed cross-coupling reaction or by nucleophilic substitution. An alternative approach involves the reduction of a carbonyl or imine linkage between the two ring systems.
Below is a proposed synthetic workflow based on established chemical principles.
Caption: Proposed synthetic workflow for 3-(Azetidin-3-ylmethyl)-1H-indole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on common organic synthesis techniques for similar compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.
Step 1: Synthesis of N-Boc-3-(aminomethyl)azetidine
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To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., dichloromethane), add a Wittig reagent such as (triphenylphosphoranylidene)acetonitrile.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Purify the resulting N-Boc-3-cyanomethylene-azetidine by column chromatography.
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Dissolve the purified product in a solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.
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After the reaction is complete, filter off the catalyst (if used) and concentrate the solvent to obtain N-Boc-3-(aminomethyl)azetidine.
Step 2: Reductive Amination with Indole-3-carboxaldehyde
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Dissolve N-Boc-3-(aminomethyl)azetidine and indole-3-carboxaldehyde in a chlorinated solvent such as 1,2-dichloroethane.
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Add a mild reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.
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Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product, N-Boc-3-(indol-3-ylmethyl)azetidine, via flash column chromatography.
Step 3: Deprotection to Yield the Final Product
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Dissolve the purified N-Boc-protected intermediate in a suitable solvent like dichloromethane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to remove the Boc protecting group.
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Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
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Remove the solvent and excess acid under reduced pressure.
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The resulting residue, 3-(Azetidin-3-ylmethyl)-1H-indole hydrochloride, can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. The following techniques are recommended for full characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the indole ring protons (aromatic region), the azetidine ring protons, and the methylene bridge protons. The integration of these signals should be consistent with the number of protons in the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including those in the indole and azetidine rings. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (C₁₁H₁₂N₂) or the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (indole and azetidinium), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Purity (HPLC) | A single major peak in the high-performance liquid chromatography (HPLC) chromatogram, indicating the purity of the compound. |
Potential Biological Activity and Therapeutic Applications
While no specific biological data for 3-(Azetidin-3-ylmethyl)-1H-indole has been published, the known pharmacological profiles of its constituent scaffolds provide a strong basis for predicting its potential therapeutic applications.
Potential Signaling Pathways and Molecular Targets
The indole moiety is a common feature in ligands for various receptors and enzymes. The azetidine group can influence binding affinity and selectivity.
Caption: Potential molecular targets and therapeutic areas for 3-(Azetidin-3-ylmethyl)-1H-indole.
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Central Nervous System (CNS) Disorders: Many indole derivatives interact with serotonin (5-HT) and dopamine receptors, making them relevant for treating depression, anxiety, and other neurological conditions.[10] The rigid azetidine scaffold could enhance selectivity for specific receptor subtypes.
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Oncology: The indole nucleus is present in numerous anticancer agents that function through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. The unique 3D structure imparted by the azetidine ring could lead to novel interactions with the binding sites of these targets.
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Inflammatory Diseases: Certain indole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Proposed Biological Evaluation Workflow
To elucidate the biological activity of 3-(Azetidin-3-ylmethyl)-1H-indole, a systematic screening approach is recommended.
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion
3-(Azetidin-3-ylmethyl)-1H-indole represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the biologically active indole nucleus and the structurally advantageous azetidine ring warrants further investigation. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound. The proposed synthetic routes and biological screening strategies offer a clear path forward for unlocking the full potential of this intriguing molecule and its derivatives.
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